1-(4-Methylbenzoyl)-1H-benzimidazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
benzimidazol-1-yl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C15H12N2O/c1-11-6-8-12(9-7-11)15(18)17-10-16-13-4-2-3-5-14(13)17/h2-10H,1H3 |
InChI Key |
YLZMOQYZJDTTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 1 4 Methylbenzoyl 1h Benzimidazole and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
The ¹H and ¹³C NMR spectra of 1-(4-Methylbenzoyl)-1H-benzimidazole are instrumental for confirming its molecular structure. In the ¹H NMR spectrum, the protons of the benzimidazole (B57391) ring system typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons of the 4-methylbenzoyl group also resonate in the aromatic region, with the methyl protons appearing as a characteristic singlet in the upfield region (around δ 2.4 ppm). The specific chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on both the benzimidazole and benzoyl rings.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the benzoyl group is expected to show a characteristic resonance in the downfield region (around δ 170 ppm). The carbons of the benzimidazole and the 4-methylbenzoyl moieties will have distinct chemical shifts in the aromatic region (δ 110-150 ppm). The methyl carbon will appear in the upfield region of the spectrum. The precise chemical shifts are sensitive to the electronic environment of each carbon atom. For instance, in related benzimidazole derivatives, the C2 carbon of the benzimidazole ring is typically observed around δ 151 ppm rsc.orgrsc.org.
Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazole Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Phenyl-1H-benzimidazole | DMSO | 12.95 (s, 1H, NH), 8.17 (d, 2H), 7.70–7.45 (m, 5H), 7.20 (d, 2H) | 151.31, 143.83, 135.05, 130.17, 129.98, 129.07, 126.51, 122.65, 121.81, 118.92, 111.45 |
| 2-(4-Methoxyphenyl)-1H-benzimidazole | DMSO | 12.75 (s, 1H, NH), 8.12 (dd, 2H), 7.62 (d, 1H), 7.49 (d, 1H), 7.20–7.13 (m, 2H), 7.11 (d, 2H), 3.84 (s, 3H, -OCH₃) | 151.37, 143.89, 134.98, 128.02, 122.69, 122.09, 121.48, 118.50, 114.38, 111.06, 55.34 |
This table presents data for analogous compounds to illustrate typical chemical shift ranges.
The rotational barrier around the N-C(O) amide bond in this compound can lead to the existence of different conformers in solution. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to study the spatial proximity of protons and thus provide insights into the preferred conformation. For instance, NOE correlations between the protons of the benzoyl ring and the protons of the benzimidazole ring can help determine the relative orientation of these two moieties. The study of amides using advanced NMR techniques has shown the presence of hindered cis-trans rotational equilibria in solution scielo.br.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Molecular Structure Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. In the FT-IR spectrum of this compound, the characteristic C=O stretching vibration of the ketone group is expected in the range of 1650-1700 cm⁻¹. The C-N stretching vibrations of the benzimidazole ring and the C-H stretching vibrations of the aromatic and methyl groups will also be present. For comparison, the FT-IR spectrum of 1-benzylimidazole shows a C-H vibration peak on the benzene (B151609) ring at 3113 cm⁻¹ and a C=N stretching vibration on the imidazole (B134444) at 1604 cm⁻¹ researchgate.net. In benznidazole, a related compound with an amide linkage, the C=O stretching vibration is observed at 1659 cm⁻¹ in the IR spectrum nih.gov.
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often more sensitive to the vibrations of the non-polar parts of the molecule, such as the aromatic rings. The combination of FT-IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure.
Table 2: Characteristic Vibrational Frequencies for Benzimidazole and Related Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Amide) | Stretching | 1650 - 1700 |
| C=N (Imidazole) | Stretching | ~1600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 2960 |
| N-H (in unsubstituted benzimidazole) | Stretching | 3100 - 3500 |
This table provides a general guide to expected vibrational frequencies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern in electron ionization mass spectrometry (EI-MS) is expected to show characteristic losses of functional groups. For instance, the cleavage of the bond between the benzoyl group and the benzimidazole nitrogen would lead to the formation of a 4-methylbenzoyl cation (m/z = 119) and a benzimidazole radical cation (m/z = 118) or related fragments. The fragmentation of the benzimidazole ring itself can also occur, often involving the loss of HCN journalijdr.comresearchgate.net. The mass spectra of benzimidazole derivatives often show the molecular ion as the base peak researchgate.net.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transition and Photophysical Properties
UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. Benzimidazole and its derivatives typically exhibit absorption bands in the UV region due to π-π* electronic transitions within the aromatic system. The absorption spectrum of 1H-benzimidazole in acetonitrile shows absorption maxima that agree with previously reported values researchgate.net. The introduction of the 4-methylbenzoyl group is expected to cause a shift in the absorption maxima (a chromophoric effect).
Fluorescence spectroscopy can reveal information about the excited state properties of the molecule. Many benzimidazole derivatives are known to be fluorescent. The fluorescence emission spectrum is typically red-shifted with respect to the absorption spectrum. The quantum yield and lifetime of the fluorescence can be influenced by the molecular structure and the solvent environment. For instance, a benzimidazole-based compound, 2-(p-tolyl)-1H-benzo[d]imidazole, demonstrates strong fluorescence with an emission maximum at 350 nm nih.gov.
Table 3: Photophysical Properties of a Representative Benzimidazole Derivative
| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| 2-(p-tolyl)-1H-benzo[d]imidazole | Not specified | ~303 | ~350 |
Data for an analogous compound is presented to illustrate typical photophysical properties.
X-ray Crystallography: Detailed Solid-State Structural Elucidation
X-ray crystallography provides the most definitive structural information for a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional picture of the molecule in the solid state. The planarity of the benzimidazole ring system is a common feature in related structures nih.govresearchgate.net. The crystal packing is often stabilized by intermolecular interactions such as C-H···N hydrogen bonds and π-π stacking interactions nih.govresearchgate.net. The dihedral angle between the benzimidazole ring and the attached substituent is a key structural parameter that can be determined with high precision. For example, in 1-benzyl-1H-benzimidazole, the dihedral angle between the imidazole ring and the benzyl ring is 85.77 (4)° nih.govresearchgate.net.
Table 4: Selected Crystallographic Data for 1-Benzyl-1H-benzimidazole
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.2265 (10) |
| b (Å) | 8.1740 (13) |
| c (Å) | 20.975 (4) |
| β (°) | 97.839 (2) |
| V (ų) | 1057.5 (3) |
| Z | 4 |
This data for an analogue illustrates the type of information obtained from X-ray crystallography.
Analysis of Molecular Conformation and Planarity
The conformation and planarity of benzimidazole derivatives are key determinants of their physical and biological properties. Crystallographic studies of various benzimidazole analogues reveal important insights into their molecular geometry.
The benzimidazole ring system itself is generally found to be essentially planar. For instance, in the crystal structure of 1-benzyl-1H-benzimidazole, the benzimidazole ring system is reported to be planar, with a maximum deviation of 0.035 (2) Å for atom C4. researchgate.net Similarly, in two independent molecules of another benzimidazole derivative, the benzimidazole ring system is also described as essentially planar, with maximum deviations from the best planes being 0.0134 (15) and 0.0229 (14) Å. researchgate.net
The nature of the substituent on the phenyl ring in 1-phenyl-1H-imidazoles also affects the angle between the imidazole and arene rings. For 4-(1H-imidazol-1-yl)benzaldehyde, this angle is 24.58 (7)°, while for 1-(4-methoxyphenyl)-1H-imidazole, it is 43.67 (4)°. researchgate.net These variations highlight the conformational flexibility of these systems and the influence of different substituents on the molecular geometry.
Table 1: Dihedral Angles in Benzimidazole Analogues
| Compound Name | Ring System 1 | Ring System 2 | Dihedral Angle (°) |
|---|---|---|---|
| 1-Benzyl-1H-benzimidazole | Imidazole | Benzyl | 85.77 (4) |
| 2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole | Benzimidazole | Naphthalene | 39.22 (8) |
| 2-(4-Methoxynaphthalen-1-yl)-1-[(4-methoxynaphthalen-1-yl)methyl]-1H-benzo[d]imidazole | Benzimidazole | Naphthalene 1 | 64.76 (6) |
| 2-(4-Methoxynaphthalen-1-yl)-1-[(4-methoxynaphthalen-1-yl)methyl]-1H-benzo[d]imidazole | Benzimidazole | Naphthalene 2 | 77.68 (6) |
| 4-(1H-Imidazol-1-yl)benzaldehyde | Imidazole | Phenyl | 24.58 (7) |
| 1-(4-Methoxyphenyl)-1H-imidazole | Imidazole | Phenyl | 43.67 (4) |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of benzimidazole derivatives is governed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking. These interactions play a pivotal role in the formation of supramolecular architectures. nih.gov
Hydrogen bonding is a prevalent interaction in benzimidazole crystal structures. In the crystal of 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, molecules are linked by N-H···N hydrogen bonds to form chains. nih.gov Similarly, in 1-benzyl-1H-benzimidazole, molecules are linked into chains by C—H···N hydrogen bonds. researchgate.net The presence of water molecules can also lead to extensive hydrogen-bonding networks. For instance, in 1,4-bis(1H-benzimidazol-1-ylmethyl)benzene dihydrate, water molecules form hydrogen-bonded chains that are linked to the organic molecules through O-H···N hydrogen bonds, creating sheets. nih.gov
In addition to classical hydrogen bonds, weaker C-H···π interactions are also observed. In 1-benzyl-1H-benzimidazole, the crystal packing is stabilized by C—H···π interactions involving both six-membered rings. researchgate.net In 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, inversion-related molecules are linked by a C-H···π interaction, which contributes to the formation of layers. nih.gov
π-π stacking is another crucial interaction that directs the assembly of benzimidazole derivatives. rsc.org In the crystal structure of 1,4-bis(1H-benzimidazol-1-ylmethyl)benzene dihydrate, the hydrogen-bonded sheets are reinforced by π-π stacking interactions between the aromatic rings within the layers. nih.gov In a polymeric copper(II) complex containing imidazole ligands, antiparallel π–π stacking occurs between symmetry-related pairs of imidazole ligands with an inter-centroid distance of 3.45 Å and an inter-planar distance of 3.24 Å. semanticscholar.org
Table 2: Intermolecular Interactions in Benzimidazole Analogues
| Compound Name | Interaction Type | Description |
|---|---|---|
| 2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole | N-H···N Hydrogen Bond | Forms chains of molecules. |
| 1-Benzyl-1H-benzimidazole | C-H···N Hydrogen Bond | Links molecules into chains. |
| 1,4-Bis(1H-benzimidazol-1-ylmethyl)benzene dihydrate | O-H···N Hydrogen Bond | Links water chains to organic molecules, forming sheets. |
| 1-Benzyl-1H-benzimidazole | C-H···π Interaction | Stabilizes the crystal packing. |
| 2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole | C-H···π Interaction | Links inversion-related molecules to form layers. |
| 1,4-Bis(1H-benzimidazol-1-ylmethyl)benzene dihydrate | π-π Stacking | Reinforces hydrogen-bonded sheets. |
| {[Cu2(µ4-EDTA)(Him)2]·2H2O}n | π-π Stacking | Inter-centroid distance of 3.45 Å between imidazole ligands. |
Polymorphism and Crystal Engineering Studies
Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical area of study in materials science and pharmaceuticals. ub.edu Benzimidazole derivatives have been shown to exhibit polymorphic behavior, which can be influenced by factors such as temperature. nih.gov
A study on 2-propyl-1H-benzimidazole revealed temperature-induced polymorphism. Upon heating, an irreversible phase transition occurs at 384 K from an ordered form I to a new polymorph, form II. This transformation involves significant changes in the crystal packing and a key conformational variation around the propyl chain of the molecule. nih.gov Form II then undergoes further reversible phase transitions upon cooling at 361 K and 181 K. These transitions are also associated with conformational changes in the propyl chain. nih.gov
Crystal engineering provides a strategy for the rational design of crystalline solids with desired properties by controlling intermolecular interactions. ub.edu The understanding of hydrogen bonding and π-π stacking patterns in benzimidazole derivatives is fundamental to this approach. By selecting appropriate substituents and crystallization conditions, it is possible to direct the assembly of molecules into specific supramolecular architectures. The formation of different solid forms, such as polymorphs, solvates, and co-crystals, can be controlled to modify the physicochemical properties of the material. ub.edu
The study of conformational aspects of molecules is also crucial in understanding polymorphism. For 2-propyl-1H-benzimidazole, energy calculations of the gas-phase conformational energy landscape allowed for the classification of observed conformational variations in different polymorphic forms. nih.gov This highlights the interplay between molecular conformation and crystal packing in determining the polymorphic behavior of benzimidazole derivatives.
Table 3: Polymorphism in 2-Propyl-1H-benzimidazole
| Polymorphic Form | Transition Temperature (K) | Transition Type | Key Structural Feature |
|---|---|---|---|
| Form I | 384 | Irreversible to Form II | Ordered form |
| Form II (HT) | 361 | Reversible to Form II (RT) | Disordered molecules |
| Form II (RT) | 181 | Reversible to Form II (LT) | Conformational adjustment |
| Form II (LT) | - | - | Loss of symmetry, four independent molecules |
Computational Chemistry and Theoretical Studies of 1 4 Methylbenzoyl 1h Benzimidazole and Benzimidazole Derivatives
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and predict the reactivity of benzimidazole (B57391) derivatives. researchgate.netnih.gov These calculations provide valuable information about the distribution of electrons within the molecule and its susceptibility to chemical reactions.
HOMO-LUMO Energy Gaps and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. irjweb.comnih.gov A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. sapub.org
For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO can be distributed across the entire molecule, including the substituent groups. The nature and position of substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. electrochemsci.org For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap and increased reactivity.
The electronic transitions between these orbitals are responsible for the absorption of light and can be studied using Time-Dependent DFT (TD-DFT). These calculations help in understanding the UV-Vis absorption spectra of these compounds. nih.gov
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Benzimidazole Derivatives (Calculated)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzimidazole | -6.25 | -0.98 | 5.27 |
| 2-Methylbenzimidazole | -6.12 | -0.85 | 5.27 |
| 2-Mercaptobenzimidazole | -5.89 | -1.54 | 4.35 |
Note: These are representative values from theoretical calculations and can vary depending on the computational method and basis set used.
Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically colored in shades of blue).
In benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring are typically regions of high electron density and thus represent sites susceptible to electrophilic attack. The hydrogen atom attached to the nitrogen can be a site of positive potential, making it prone to nucleophilic attack. The distribution of electrostatic potential across the rest of the molecule is influenced by the substituents. For example, the oxygen atom of the carbonyl group in 1-(4-Methylbenzoyl)-1H-benzimidazole would be a region of negative electrostatic potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It helps to understand charge transfer, hyperconjugation, and delocalization of electrons, which contribute to the stability of the molecule. researchgate.net
NBO analysis can reveal significant interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, in benzimidazole derivatives, there can be strong intramolecular charge transfer from the lone pair of the nitrogen atoms to the antibonding orbitals of the aromatic rings. sapub.org These interactions, quantified by the second-order perturbation energy (E(2)), indicate the stabilization energy associated with electron delocalization. researchgate.net This analysis can also shed light on the nature of the chemical bonds and the hybridization of the atoms within the molecule.
Molecular Dynamics (MD) Simulations for Solution Behavior and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.govmdpi.com For this compound and its derivatives, MD simulations can provide insights into their conformational flexibility, stability in different environments, and interactions with biological targets. nih.govtandfonline.com
Conformational Flexibility and Stability in Different Environments
Benzimidazole derivatives can exhibit conformational flexibility, particularly around the rotatable bonds connecting the benzimidazole core to its substituents. nih.govpnas.org The preferred conformation of these molecules can be influenced by the surrounding environment, such as the solvent. acs.org
MD simulations can be used to explore the conformational landscape of these molecules in various solvents, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how these molecules behave in solution and how their shape might change upon binding to a biological target. nih.gov The stability of different conformers can be assessed by analyzing the trajectory of the simulation and calculating properties such as root-mean-square deviation (RMSD) and potential energy.
Dynamic Analysis of Binding Modes
MD simulations are particularly valuable for studying the interactions between a ligand, such as a benzimidazole derivative, and a biological target, like a protein or enzyme. researchgate.net By simulating the ligand-protein complex over time, it is possible to observe the dynamic nature of their interactions and assess the stability of the binding mode. semanticscholar.org
Key aspects that can be analyzed from MD simulations include:
Hydrogen bond analysis: Identifying the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.
Hydrophobic interactions: Observing the interactions between nonpolar regions of the ligand and the protein.
Root-mean-square fluctuation (RMSF): Analyzing the flexibility of different parts of the protein upon ligand binding. researchgate.net
Binding free energy calculations: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity of the ligand to the protein. nih.gov
These analyses provide a detailed and dynamic picture of how benzimidazole derivatives interact with their biological targets, which is essential for rational drug design and understanding their mechanism of action. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: Theoretical Frameworks
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed in medicinal chemistry to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or properties. These models are instrumental in predicting the activity of novel molecules, thereby guiding the synthesis of more potent and selective drug candidates.
For benzimidazole derivatives, various QSAR studies have been conducted to elucidate the structural requirements for their diverse pharmacological activities, including anticancer, anthelmintic, and antimicrobial actions. These studies typically involve the generation of molecular descriptors, which are numerical representations of the chemical information of a molecule. Descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.
A common approach in QSAR modeling is the use of multiple linear regression (MLR), which generates a linear equation correlating the biological activity with the most relevant molecular descriptors. For instance, a 2D-QSAR model was developed for a series of 131 benzimidazole derivatives to predict their inhibitory concentration (IC50) against the MDA-MB-231 breast cancer cell line. researchgate.netvjs.ac.vn This model demonstrated a strong correlation between the chemical-biological interactions and the predicted IC50 values, achieving a squared correlation coefficient (R²) of 0.904. researchgate.netvjs.ac.vn
Another powerful technique is the three-dimensional QSAR (3D-QSAR), such as Comparative Molecular Field Analysis (CoMFA). A 3D-QSAR study on benzimidazole-4-carboxamides and carboxylates as 5-HT4 receptor antagonists yielded a highly predictive model with a cross-validated q² of 0.789 and a non-cross-validated r² of 0.997. acs.org Such models provide contour maps that visualize the regions where steric and electrostatic fields of the molecules influence their biological activity, offering crucial insights for structural modifications.
The theoretical framework of QSAR/QSPR modeling for benzimidazole derivatives involves several key steps:
Data Set Selection: A series of benzimidazole derivatives with experimentally determined biological activities is compiled.
Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are generated and optimized. A wide range of molecular descriptors are then calculated. For example, density functional theory (DFT) has been used to determine theoretical descriptors for 2-thioalkyl aryl benzimidazole derivatives to model their anthelmintic activity. scholars.direct
Model Development: Statistical methods like MLR or partial least squares (PLS) are used to develop the QSAR model. For instance, atom-based 3D-QSAR models were developed for 48 benzimidazole-based agonists of the Farnesoid X receptor (FXR) using PLS regression analysis. tandfonline.com
Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques. researchgate.netvjs.ac.vn
QSAR studies on benzimidazole derivatives have revealed that factors such as lipophilicity (logP), dipole moment, and surface area significantly govern their inhibitory activities against various biological targets. researchgate.net
Molecular Docking Studies: Theoretical Prediction of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. eprajournals.com This method is pivotal in drug discovery for elucidating the binding mode of potential drug candidates and for virtual screening of large compound libraries. For this compound and its congeners, molecular docking provides insights into their interactions with various biological targets, such as enzymes and receptors. eprajournals.compnrjournal.com
The process involves preparing the 3D structures of both the ligand (e.g., a benzimidazole derivative) and the target protein, followed by a conformational search algorithm that explores various binding poses of the ligand within the active site of the protein. These poses are then scored based on a scoring function that estimates the binding affinity.
Molecular docking studies have been extensively applied to benzimidazole derivatives to understand their mechanism of action against various diseases. For example, docking simulations have been performed to investigate the binding of benzimidazole derivatives to the active site of human Farnesoid X receptor (FXR) protein, a target for diabetes mellitus. tandfonline.com Similarly, the binding modes of benzimidazole derivatives as inhibitors of the epidermal growth factor receptor (EGFR) have been explored to guide the design of novel anticancer agents. ukm.my
A crucial outcome of molecular docking is the detailed visualization of the ligand's binding pose within the active site of the target protein. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are responsible for the ligand's binding affinity and selectivity. eprajournals.com
For instance, in a study of benzimidazole derivatives as anticancer agents targeting the topoisomerase I-DNA complex, molecular docking revealed that the compounds intercalated into the complex and interacted with crucial amino acids in the binding site through hydrogen bonds and hydrophobic interactions. researchgate.netvjs.ac.vn
In another study, the molecular docking of newly synthesized benzimidazole–thiadiazole hybrids with 14-α demethylase (CYP51) of Candida species showed that the thiadiazole core is responsible for the interaction with the heme group, and a hydrogen bond is formed between the MET508 residue and the hydrogen at the 1-position of the benzimidazole ring. acs.org
The following table summarizes key amino acid residues identified in molecular docking studies of various benzimidazole derivatives with their respective protein targets.
| Benzimidazole Derivative Class | Protein Target | Key Interacting Amino Acid Residues | Type of Interaction |
| Anticancer agents | Topoisomerase I-DNA complex | Not specified in abstract | Hydrogen bonds, Hydrophobic interactions researchgate.netvjs.ac.vn |
| Antimicrobial agents | Candida CYP51 | MET508 | Hydrogen bond acs.org |
| EGFR Inhibitors | EGFR | MET793 | Hydrogen bond ukm.my |
| BRAFV600 Inhibitors | BRAFV600 | CYS532 | Not specified in abstract |
The scoring functions used in molecular docking provide an estimation of the binding energy, which is a measure of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.
The analysis of binding energetics is essential for ranking potential drug candidates and for understanding the contribution of different structural features of the ligand to its binding affinity. For example, in a study of designed benzimidazole derivatives as EGFR inhibitors, docking simulations showed that keto-benzimidazoles with sulfonyl substituents formed more stable complexes, with binding energies of -8.1 kcal/mol and -7.8 kcal/mol in wild-type EGFR. ukm.my
The binding energies of benzimidazole derivatives can vary significantly depending on the target and the specific substitutions on the benzimidazole scaffold. A comparative docking study of 2-methyl-1H-benzo[d]imidazole and 2-phenyl benzimidazole against COX, LOX, and estrogen receptors showed that 2-phenyl benzimidazole had a higher binding affinity, with a binding energy of -7.1 kcal/mol with the estrogen receptor. researchgate.net
The table below presents examples of binding energies obtained from molecular docking studies of different benzimidazole derivatives.
| Benzimidazole Derivative | Protein Target | Binding Energy (kcal/mol) |
| Keto-benzimidazole with sulfonyl substituent (7c) | EGFR (wild-type) | -8.1 ukm.my |
| Keto-benzimidazole with sulfonyl substituent (11c) | EGFR (wild-type) | -7.8 ukm.my |
| 2-phenyl benzimidazole | Estrogen receptor (1CX2) | -7.1 researchgate.net |
| 2-methyl-1H-benzo[d]imidazole | Estrogen receptor (2E77) | -6.5 researchgate.net |
| Benzimidazole–thiadiazole hybrid (5f) | Candida CYP51 | -10.928 acs.org |
| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole (BI-02) | Beta-tubulin | -8.50 nih.gov |
These theoretical studies, including QSAR and molecular docking, provide a powerful framework for the rational design and discovery of novel benzimidazole-based therapeutic agents.
Structure Activity Relationship Sar and Mechanistic Biological Investigations of Benzimidazole Derivatives
Principles of Structure-Activity Relationship (SAR) for Benzimidazole (B57391) Scaffolds
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzimidazole derivatives. researchgate.net These investigations systematically alter the chemical structure to understand how specific modifications affect biological activity, providing essential insights for the rational design of new drug candidates. researchgate.net Research has consistently shown that the nature and position of substituents on the benzimidazole ring system significantly influence the resulting compound's pharmacological profile. nih.gov Key positions for substitution that have been shown to greatly modulate biological activity, particularly anti-inflammatory effects, include the N-1, C-2, C-5, and C-6 positions. nih.govnih.gov
N-1 Position: The nitrogen at position 1 is a frequent site for modification. Attaching different groups, such as benzyl substituents, can significantly increase chemotherapeutic activity. nih.gov For the specific compound 1-(4-Methylbenzoyl)-1H-benzimidazole , the N-1 position is acylated with a 4-methylbenzoyl group. While direct studies on this compound are limited, research on related structures indicates that the presence of a benzoyl ring at this position, particularly with electron-withdrawing groups, can enhance antifungal activity. rjptonline.org The butyl substituent at the N-1 position in N-Butyl-1H-benzimidazole, for instance, has been shown to not significantly affect the core structural organization of the benzimidazole ring. nih.gov
C-2 Position: This is one of the most commonly modified positions. Substituents at the C-2 position can enhance binding to viral enzymes or other protein targets. For example, attaching a 2-(piperidin-4-yl) group has been explored for anti-inflammatory properties frontiersin.org, while 2-phenyl-substituted derivatives have shown notable antibacterial activity. researchgate.net The type of substituent is critical; a C-2 diarylamine substitution can lead to bradykinin receptor antagonism, whereas an anacardic acid substituent results in COX-2 inhibition. nih.govnih.gov
C-5 and C-6 Positions: Modifications at these positions on the benzene (B151609) ring portion of the scaffold also play a vital role. For instance, a 5-carboxamide or sulfonyl group can confer cannabinoid receptor antagonism. nih.govnih.gov The presence of chloro or nitro groups at the C-6 position is a common strategy in the design of antimicrobial and anticancer agents. nih.gov
The electronic properties of these substituents are also determinant. The introduction of electron-withdrawing groups like 4-fluorophenyl or 4-cyanophenyl at various positions has been shown to result in excellent anti-inflammatory activity in certain derivatives. nih.gov
Elucidation of Specific Biological Targets and Pathways
Benzimidazole derivatives exert their diverse pharmacological effects by interacting with a wide range of specific biological targets. nih.gov Their ability to modulate enzymes, bind to receptors, and influence cellular signaling pathways underpins their therapeutic potential. Key targets associated with the anti-inflammatory activity of this class of compounds include cyclooxygenase (COX), 5-lipoxygenase (5-LOX), cannabinoid receptors, and bradykinin receptors. nih.govfrontiersin.org
Enzyme inhibition is a primary mechanism through which benzimidazole derivatives function. By blocking the active site or an allosteric site of an enzyme, these compounds can halt a biological process, such as the production of inflammatory mediators. youtube.com
Cyclooxygenase (COX) Inhibition: The COX enzymes are key to the biosynthesis of prostaglandins, which are significant mediators of inflammation. frontiersin.org Many benzimidazole-based compounds have been identified as potent anti-inflammatory agents due to their ability to inhibit COX enzymes. frontiersin.orgnih.gov The anti-inflammatory effect is often achieved by blocking the catalytic activity of COX-1 and/or COX-2, thereby reducing prostaglandin production. researchgate.net
Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are crucial in the metabolism of neurotransmitters and are important targets for treating neurodegenerative and neuropsychiatric disorders. researchgate.net Several series of benzimidazole derivatives have been developed as potent and selective MAO inhibitors. nih.govnih.gov For example, certain N'-(arylidene)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)benzohydrazide derivatives have shown highly selective and potent inhibition of the human MAO-B isoform, with IC₅₀ values in the nanomolar range. nih.govnih.gov The mechanism of inhibition can be competitive and reversible, as seen with some derivatives incorporating a primary amide group. nih.gov
The table below presents the inhibitory activity of selected benzimidazole derivatives against human MAO-A and MAO-B enzymes.
| Compound ID | Target Enzyme | IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| 16d | hMAO-B | 67.3 | >387 |
| Safinamide (Reference) | hMAO-B | 42.6 | - |
| 4e | hMAO-B | 75 | - |
| 4f | hMAO-B | 136 | - |
| Selegiline (Reference) | hMAO-B | 40 | - |
| Rasagiline (Reference) | hMAO-B | 66 | - |
| Data sourced from multiple studies. nih.govnih.gov |
Receptor Binding and Modulation Mechanisms
Beyond enzyme inhibition, benzimidazoles can bind to and modulate the function of various cell surface and intracellular receptors.
G-Protein Coupled Receptors (GPCRs): This class of receptors is a common target.
Corticotropin-Releasing Factor-1 (CRF-1) Receptor: Benzimidazole-based compounds have been investigated as CRF-1 receptor antagonists for treating stress-related disorders. nih.govnih.gov Molecular docking studies suggest these compounds bind within a hydrophobic pocket of the receptor, with hydrogen bonding to specific amino acid residues like Asn283 playing a key role. nih.gov
Protease-Activated Receptor 1 (PAR(1)): Certain 1,2-disubstituted benzimidazole derivatives act as modulators of PAR(1), a receptor involved in thrombosis and inflammation. nih.gov Some analogues can selectively inhibit PAR(1) signaling through the Gα(q) pathway without affecting other signaling routes, demonstrating the potential for pathway-selective modulation. nih.gov
Other Receptors: Benzimidazole derivatives have also been shown to antagonize bradykinin and cannabinoid receptors, both of which are involved in inflammation and pain signaling pathways. nih.govresearchgate.net
The interaction of benzimidazole derivatives with their molecular targets (enzymes or receptors) initiates a cascade of downstream effects, modulating complex cellular pathways.
Inhibition of Inflammatory Signaling: By inhibiting enzymes like COX or 5-LOX, benzimidazoles block the production of pro-inflammatory signaling molecules such as prostaglandins and leukotrienes. nih.govresearchgate.net This directly interferes with the inflammatory cascade at a molecular level.
Modulation of G-Protein Signaling: As seen with PAR(1) modulators, benzimidazole compounds can selectively inhibit specific intracellular signaling arms, such as the Gα(q)-mediated mobilization of intracellular calcium, while leaving other pathways, like those regulating cAMP production, unaffected. nih.gov
TNF Signaling Pathway: Some benzimidazole derivatives have been found to be potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in the inflammatory process. frontiersin.org By reducing the levels of TNF-α and other cytokines like IL-6, these compounds can modulate the TNF signaling pathway, which is central to many autoimmune and inflammatory diseases. frontiersin.orgnih.gov
Mechanistic Insights into Anti-inflammatory Activity
The anti-inflammatory activity of benzimidazole derivatives is multifactorial, arising from their ability to intervene at several key points in the inflammatory pathway. The primary mechanism is the inhibition of pro-inflammatory enzymes. frontiersin.org By blocking COX and 5-LOX, these compounds reduce the synthesis of prostaglandins and leukotrienes, which are crucial mediators of pain, swelling, and other hallmarks of inflammation. nih.govfrontiersin.org
Mechanistic Insights into Antimicrobial Activity
The antimicrobial action of benzimidazole derivatives is multifaceted and often depends on the specific substitutions on the benzimidazole core. While direct mechanistic studies on this compound are not extensively documented, the mechanisms of structurally related compounds provide significant insights.
A primary mechanism of antimicrobial action for benzimidazoles is the disruption of microbial cellular integrity and metabolic pathways. Some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol, an essential component of fungal and protozoan cell membranes. d-nb.info This disruption leads to increased membrane permeability and ultimately cell death.
Furthermore, the structural resemblance of benzimidazoles to purine nucleosides allows them to interfere with nucleic acid and protein synthesis in microorganisms. researchgate.net By competing with natural purines, these compounds can inhibit key enzymes involved in these vital cellular processes, thereby halting microbial growth and proliferation.
The presence of a benzoyl group at the N-1 position of the benzimidazole ring has been shown to influence antimicrobial activity. For instance, studies on 1-benzoyl-1H-benzimidazole derivatives have indicated that substitutions on the benzoyl ring can modulate this activity. Electron-withdrawing groups, such as a nitro group, on the benzoyl ring have been observed to enhance antifungal properties. d-nb.info Conversely, the 4-methyl group on the benzoyl moiety of this compound is an electron-donating group, which might confer different activity profiles. Research on other benzimidazole derivatives has shown that the presence of a methyl group can be crucial for antimicrobial efficacy. d-nb.info
Table 1: Representative Antimicrobial Activity of Substituted Benzimidazole Derivatives
| Compound/Derivative | Target Organism | Activity Metric (e.g., MIC) | Reference |
| 1-Benzoyl-2-(phenylacetic acid)-1H-benzimidazole | Pseudomonas aeruginosa | Zone of inhibition: 28 mm | d-nb.info |
| 1-(4-Nitrobenzoyl)-1H-benzimidazole derivative | Fungal strains | Increased antifungal activity | d-nb.info |
| 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Gram-positive and Gram-negative bacteria | MIC: 0.027 µM/ml | researchgate.net |
Note: The data in this table is for structurally related compounds to provide context for the potential antimicrobial activity of this compound.
Mechanistic Insights into Other Biological Activities (e.g., Antiproliferative, Antiviral)
Benzimidazole derivatives have demonstrated significant potential as antiproliferative and antiviral agents, acting through various mechanisms that target cellular and viral machinery.
Antiproliferative Activity:
The antiproliferative effects of benzimidazoles are often attributed to their ability to interfere with microtubule dynamics. Similar to established anticancer agents, certain benzimidazoles bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death). researchgate.net The substitution pattern on the benzimidazole scaffold is critical for this activity.
Another key mechanism is the inhibition of specific kinases that are crucial for cancer cell signaling and proliferation. The benzimidazole core can act as a scaffold for designing kinase inhibitors that target pathways essential for tumor growth and survival. researchgate.net
Antiviral Activity:
In the context of antiviral research, benzimidazole derivatives have shown efficacy against a range of viruses, including hepatitis C virus (HCV). One of the well-studied mechanisms is the allosteric inhibition of viral RNA-dependent RNA polymerase (RdRP). These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the polymerase from effectively replicating the viral genome. This mechanism offers a high degree of specificity for the viral enzyme, minimizing effects on host cell polymerases.
The 1-benzoyl-2-aryl-1H-benzimidazole series has been investigated as potential HIV-1 reverse transcriptase (RT) inhibitors. researchgate.net Docking studies suggest that the benzoyl group can engage in π-stacking interactions within the hydrophobic pocket of the enzyme, contributing to the inhibitory activity. The electronic properties of substituents on the benzoyl ring have been found to be important, with electron-withdrawing groups sometimes enhancing the anti-RT activity. researchgate.net
Table 2: Representative Antiproliferative and Antiviral Activities of Benzimidazole Derivatives
| Compound/Derivative | Biological Activity | Target/Mechanism | Activity Metric (e.g., IC50) | Reference |
| 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2-fluorophenyl)acetamide | Anticancer (MCF7 cell line) | Not specified | IC50: 0.0047 µM/ml | researchgate.net |
| 1-Benzoyl-2-(2-nitrophenyl)-1H-benzimidazole derivative | Anti-HIV-1 RT | Reverse Transcriptase Inhibition | Micromolar range | researchgate.net |
| Benzimidazole-based allosteric inhibitor (Compound A) | Anti-HCV | RNA-dependent RNA polymerase inhibition | IC50: ~0.35 μM |
Note: This table presents data for representative benzimidazole derivatives to illustrate the potential antiproliferative and antiviral activities of compounds within this class.
Design Principles for Selective Target Modulation
The versatility of the benzimidazole scaffold allows for the strategic design of derivatives with enhanced selectivity for specific biological targets. The key to achieving this selectivity lies in the judicious choice and placement of substituents on the benzimidazole ring system.
Substitution at N-1: The N-1 position is a critical site for modification. The introduction of a benzoyl group, as in this compound, significantly influences the molecule's electronic and steric properties. The nature of the substituent on this benzoyl ring can fine-tune the compound's interaction with target proteins. For instance, varying the electronic nature (electron-donating vs. electron-withdrawing) of the substituent can modulate binding affinity and selectivity. d-nb.inforesearchgate.net
Substitution at C-2: The C-2 position is another key locus for derivatization. Attaching different aryl or alkyl groups at this position can direct the molecule to different biological targets. For example, specific substitutions at C-2 have been shown to be crucial for potent inhibition of viral polymerases or for interaction with the colchicine binding site of tubulin. researchgate.net
Exploiting Target-Specific Pockets: Rational drug design often involves leveraging the structural differences between target proteins. For example, in designing selective kinase inhibitors, substituents on the benzimidazole scaffold can be tailored to fit into specific hydrophobic pockets or to form hydrogen bonds with unique amino acid residues in the target kinase, thereby avoiding off-target effects.
Isosteric Replacement: The benzimidazole nucleus itself is an isostere of purine, which provides a basis for its interaction with a wide range of biological targets. By making subtle structural modifications to the benzimidazole core or its substituents, it is possible to mimic the binding of natural ligands to their receptors or enzymes, leading to either agonistic or antagonistic effects.
Advanced Applications and Methodological Developments Incorporating the 1 4 Methylbenzoyl 1h Benzimidazole Scaffold
Development of Fluorescent Probes and Biosensors
The inherent photophysical properties of the benzimidazole (B57391) core make it an attractive candidate for the design of fluorescent probes and biosensors. These tools are instrumental in the detection and imaging of biologically and environmentally important species.
Exploration of Photophysical Properties for Imaging Applications
Benzimidazole derivatives are known to exhibit fluorescence, a property that can be modulated by structural modifications and their interaction with the surrounding environment. While specific photophysical data for 1-(4-Methylbenzoyl)-1H-benzimidazole is not extensively documented in publicly available literature, the general characteristics of the benzimidazole scaffold provide a strong basis for its potential in imaging applications.
Many benzimidazole-based probes operate on the principle of Excited State Intramolecular Proton Transfer (ESIPT), which results in a large Stokes shift and dual emission, desirable properties for ratiometric sensing and imaging. nih.gov This phenomenon involves the transfer of a proton in the excited state, leading to an emission from a different tautomeric form. The emission characteristics of such probes can be highly sensitive to the local environment, including polarity and the presence of specific analytes.
The 4-methylbenzoyl group in this compound can influence the electronic distribution within the benzimidazole ring system, thereby affecting its absorption and emission properties. It is plausible that this compound could serve as a scaffold for the development of new fluorescent probes. For instance, the introduction of specific recognition moieties could lead to sensors for metal ions, anions, or biologically relevant small molecules. The benzimidazole framework has been successfully utilized in developing "turn-on" fluorescent sensors, where the fluorescence is enhanced upon binding to the target analyte through mechanisms like Chelation-Enhanced Fluorescence (CHEF).
Table 1: General Photophysical Properties of Benzimidazole-Based Fluorophores
| Property | Description | Significance in Imaging |
|---|---|---|
| Excited State Intramolecular Proton Transfer (ESIPT) | Proton transfer in the excited state leading to a tautomeric form with different emission properties. | Enables ratiometric detection and provides high sensitivity to the local environment. nih.gov |
| Large Stokes Shift | Significant separation between the absorption and emission maxima. | Minimizes self-absorption and background interference, improving signal-to-noise ratio. nih.gov |
| Environmental Sensitivity | Fluorescence properties are often dependent on solvent polarity and viscosity. | Allows for the probing of cellular microenvironments. |
| Tunable Emission | The emission wavelength can be altered by modifying the substituents on the benzimidazole core. | Enables the development of probes for multicolor imaging. |
Catalytic Applications of Benzimidazole-Derived Ligands
The nitrogen atoms in the benzimidazole ring of this compound make it an excellent candidate for use as a ligand in coordination chemistry. By coordinating with metal centers, benzimidazole derivatives can form stable complexes that exhibit significant catalytic activity.
Benzimidazole-derived ligands have been instrumental in a variety of catalytic processes, including organic transformations and polymerization reactions. nih.gov The electronic properties of the benzimidazole ligand can be fine-tuned by altering the substituents on the aromatic rings. The 4-methylbenzoyl group on the target compound can influence the electron density on the coordinating nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complex.
For example, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been shown to act as effective catalysts. nih.gov Similarly, it is conceivable that this compound could be modified to create bidentate or polydentate ligands for various transition metals. These complexes could find applications in cross-coupling reactions, hydrogenations, and oxidations. The field of coordination chemistry continues to explore the potential of such ligands in developing novel and efficient catalysts. researchgate.netnih.gov
Materials Science Applications: Optoelectronic and Polymeric Integrations
The unique electronic and photophysical properties of benzimidazole derivatives have led to their integration into advanced materials for optoelectronic and polymeric applications. mdpi.com These materials are at the forefront of technologies such as organic light-emitting diodes (OLEDs) and specialized polymers.
Benzimidazole-based compounds have been successfully employed as blue emitters in OLEDs. nycu.edu.twnih.gov Their ability to transport both electrons and holes (ambipolar transport) makes them particularly valuable for simplifying device architecture, potentially leading to single-layer OLEDs. nycu.edu.tw The incorporation of a 4-methylbenzoyl group, as seen in this compound, could modulate the energy levels of the molecule, potentially tuning the emission color and improving device efficiency. The benzimidazole moiety is known to facilitate electron transport, a crucial property for efficient OLED performance. nih.gov
Furthermore, benzimidazole units can be incorporated into the backbone of conjugated polymers. These benzimidazole-linked microporous conjugated polymers have shown promise in applications such as the selective adsorption and photocatalytic reduction of carbon dioxide. researchgate.net The rigid and conjugated nature of the benzimidazole scaffold contributes to the porosity and stability of these polymers, while its electronic properties can facilitate charge separation and transfer, which are essential for photocatalysis. The this compound monomer could potentially be used to synthesize novel polymers with tailored properties for specific material science applications.
Table 2: Applications of Benzimidazole Derivatives in Materials Science
| Application Area | Role of Benzimidazole Scaffold | Potential Contribution of this compound |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Blue-emitting materials, electron-transporting layers, ambipolar transport materials. nycu.edu.twnih.gov | Tuning of emission properties and charge transport characteristics. |
| Conjugated Microporous Polymers | Building block for creating porous and stable polymer networks. researchgate.net | Introduction of specific functionalities and modification of polymer properties. |
| Photocatalysis | Facilitating charge separation and transfer in photocatalytic systems. researchgate.net | Potential for developing new photocatalysts for environmental applications. |
Chemical Biology Tools for Target Identification and Validation
In the realm of chemical biology, small molecules are indispensable tools for probing biological systems, identifying new drug targets, and validating their functions. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.
While there is no specific evidence of this compound being used as a chemical biology tool, its structural features suggest its potential as a starting point for the development of such tools. Benzimidazole derivatives have been designed as inhibitors for various enzymes, including MAP kinase and poly(ADP-ribose)polymerase-1 (PARP-1), by interacting with their active sites. nih.govnih.gov Furthermore, a benzimidazole derivative has been identified that targets the HIV-1 capsid protein, interfering with its oligomerization. nih.gov
The process of target identification often involves screening compound libraries for their ability to modulate a specific biological process. Hits from these screens can then be optimized to improve their potency and selectivity. Computational methods, such as molecular docking, are often employed to predict the binding of small molecules to protein targets and to guide the design of more effective probes. nih.govresearchgate.net The this compound scaffold could be incorporated into such screening libraries or serve as a template for the rational design of probes for specific biological targets. Once a target is identified, these molecules can be further developed into tools for target validation, helping to elucidate the biological role of the target protein.
Q & A
Basic Question
- IR Spectroscopy : Look for C=O stretch (1650–1700 cm⁻¹) from the benzoyl group and N-H stretches (3200–3400 cm⁻¹) in the benzimidazole ring .
- ¹H-NMR : Aromatic protons in the benzimidazole ring appear as multiplets (δ6.8–8.2), while the 4-methylbenzoyl group shows a singlet for methyl protons (δ2.4–2.6) .
- X-ray Diffraction (XRD) : Determines crystal packing and torsion angles (e.g., 38.9° dihedral angle between benzimidazole and thiophene rings in analogs) .
- ESI-MS : Molecular ion peaks (e.g., m/z 330.84 for C₁₆H₁₁ClN₂S₂ analogs) confirm molecular weight .
How can researchers resolve contradictions between spectroscopic data and crystallographic results when analyzing derivatives?
Advanced Question
Contradictions may arise from isomer co-crystallization or dynamic molecular conformations. Strategies include:
- Multi-Technique Validation : Compare XRD-derived bond lengths/angles with ¹H-NMR coupling constants. For example, co-crystallized 5-chloro and 6-chloro isomers (occupancy ratio 0.927:0.073) can be resolved via occupancy refinement in SHELXL .
- DFT Calculations : Simulate NMR chemical shifts or IR vibrations to match experimental data, resolving ambiguities in tautomeric forms .
- Variable-Temperature Studies : Detect conformational flexibility via temperature-dependent NMR or XRD (e.g., thermal ellipsoid analysis at 200 K vs. 298 K) .
What methodologies are recommended for optimizing reaction conditions to enhance synthetic yield?
Advanced Question
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve acylation efficiency by stabilizing intermediates .
- Catalyst Selection : Use tetra-n-butylammonium bromide for phase-transfer catalysis in alkylation steps (e.g., 85% yield in benzimidazole functionalization) .
- Reaction Monitoring : Track progress via TLC or in-situ IR to identify side products (e.g., over-acylation) and adjust stoichiometry .
- Purification : High-purity isolates are achieved via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
How should co-crystallized isomers be addressed in structural determination using XRD?
Advanced Question
- Occupancy Refinement : In SHELXL, model partial site occupancies (e.g., 6.0% 6-chloro isomer in a 5-chloro dominant crystal) with constrained thermal parameters .
- Difference Fourier Maps : Identify minor components (e.g., H-atom positions deviating from the main structure) to flag impurity sites .
- Twinned Data Handling : For overlapping reflections, use twin-law matrices (e.g., HKLF5 format in SHELXTL) to deconvolute contributions from multiple domains .
What computational tools are critical for validating the electronic and geometric properties of this compound?
Advanced Question
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV for benzimidazole derivatives) to predict reactivity .
- Molecular Docking (AutoDock/Vina) : Study interactions with biological targets (e.g., binding poses of analogs with α-glucosidase in docking simulations) .
- Crystallographic Software : SHELXL for refinement (R1 < 0.05) and Mercury for visualizing weak interactions (e.g., C–H⋯π contacts at 2.60 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
